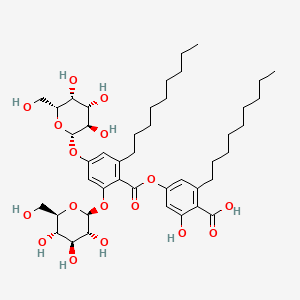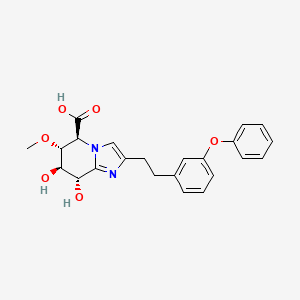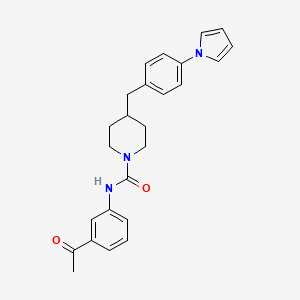
4-(4-(1H-pyrrol-1-yl)benzyl)-N-(3-acetylphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMRI-59 is a potent inhibitor of peroxiredoxin I, an enzyme involved in reducing oxidative stress within cells.
Métodos De Preparación
The synthesis of AMRI-59 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is available in various purities and quantities for research purposes .
Análisis De Reacciones Químicas
AMRI-59 undergoes several types of chemical reactions, including:
Reduction: The compound’s activity can be modulated by reducing agents like N-acetyl cysteine.
Substitution: Functional group modifications on the core structure can enhance its activity and specificity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like N-acetyl cysteine. The major products formed from these reactions are typically oxidized or reduced derivatives of AMRI-59 .
Aplicaciones Científicas De Investigación
AMRI-59 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidative stress and enzyme inhibition.
Biology: Investigated for its role in modulating cellular ROS levels and inducing apoptosis.
Industry: Utilized in the development of new therapeutic agents targeting oxidative stress-related diseases.
Mecanismo De Acción
AMRI-59 exerts its effects primarily by inhibiting peroxiredoxin I, leading to an accumulation of ROS within cells. This oxidative stress triggers a cascade of molecular events, including the activation of the ROS/γH2AX/caspase pathway and suppression of ERK phosphorylation. These events ultimately result in apoptosis, particularly in cancer cells .
Comparación Con Compuestos Similares
AMRI-59 is unique in its specific inhibition of peroxiredoxin I. Similar compounds include:
Thioredoxin inhibitors: Target a different antioxidant enzyme but also increase cellular ROS.
Glutathione peroxidase inhibitors: Another class of compounds that modulate oxidative stress.
Other peroxiredoxin inhibitors: While they target the same enzyme family, they may differ in specificity and potency.
AMRI-59 stands out due to its potent inhibition of peroxiredoxin I and its demonstrated efficacy as a radiosensitizer in cancer therapy .
Propiedades
Fórmula molecular |
C25H27N3O2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-4-[(4-pyrrol-1-ylphenyl)methyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-19(29)22-5-4-6-23(18-22)26-25(30)28-15-11-21(12-16-28)17-20-7-9-24(10-8-20)27-13-2-3-14-27/h2-10,13-14,18,21H,11-12,15-17H2,1H3,(H,26,30) |
Clave InChI |
FSTSUVAXEIXJCS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)CC3=CC=C(C=C3)N4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


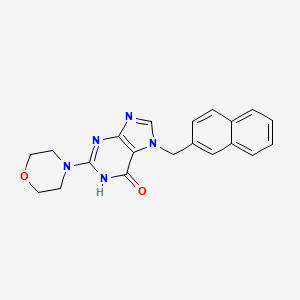


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
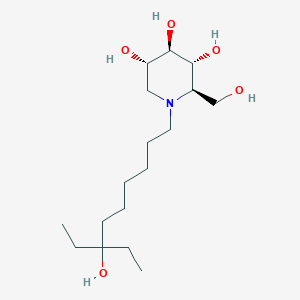
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)

